N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine
Description
N-[(4-Chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine is a sulfonamide-glycine hybrid compound featuring a 4-chlorophenyl sulfonyl group and a 3,4-dimethylphenyl substituent. This structure combines a sulfonamide moiety, known for its bioactivity in enzyme inhibition and receptor modulation, with a glycine backbone that enhances solubility and metabolic stability. The compound is cataloged under CAS Ref. 3D-FC136506 by CymitQuimica but is currently listed as discontinued, limiting its commercial availability .
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-6-14(9-12(11)2)18(10-16(19)20)23(21,22)15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJURTVWRVEETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Ethyl bromoacetate reacts with 3,4-dimethylaniline in acetonitrile at 60°C for 18 hours, using potassium carbonate (2 equiv) as a base. This step achieves 85–90% conversion to ethyl N-(3,4-dimethylphenyl)glycinate. Hydrolysis with aqueous sodium hydroxide in methanol yields the free glycine derivative. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | <70°C: <50% yield |
| Solvent | Acetonitrile | THF: 20% lower yield |
| Base | K₂CO₃ | NaOH: Poor solubility |
| Reaction Time | 18 hours | <12h: Incomplete |
Post-hydrolysis, acidification to pH 2 with HCl precipitates the product, which is recrystallized from ethanol (mp 158–161°C).
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The secondary amine undergoes sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions. This exothermic reaction requires careful temperature control to avoid di-sulfonylation byproducts.
Industrial-Scale Protocol
Aromsyn’s manufacturing process uses dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base:
- Dissolve N-(3,4-dimethylphenyl)glycine (1 equiv) in DCM at 0°C.
- Add TEA (1.2 equiv) dropwise, followed by 4-chlorobenzenesulfonyl chloride (1.1 equiv).
- Stir for 6 hours at 25°C.
- Wash with 5% HCl, dry over Na₂SO₄, and concentrate.
This method achieves 92% purity, with final purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Byproduct Analysis
Competing N-sulfonylation and O-sulfonylation pathways are mitigated by:
- Steric hindrance : The 3,4-dimethylphenyl group favors N-sulfonylation.
- Temperature control : Reactions above 30°C increase O-sulfonylation by 15%.
Microwave-Assisted One-Pot Synthesis
Recent advances employ microwave irradiation to condense synthesis steps. A protocol from PMC10867440 combines glycine betaine derivatives with sulfonyl chlorides in aqueous media:
| Component | Quantity | Role |
|---|---|---|
| N-Methylmorpholine | 1 equiv | Base |
| H₂O | 1 mL | Solvent |
| Microwave Power | 300 W | Acceleration |
| Time | 45 minutes | Traditional: 6h |
This method reduces reaction time by 75% and achieves 89% yield, though scalability remains challenging.
Purification and Characterization
Final products require rigorous purification to meet pharmaceutical-grade standards (≥95% purity).
Recrystallization vs. Chromatography
Spectroscopic Validation
- IR (KBr) : 1677 cm⁻¹ (C=O), 1305 cm⁻¹ (SO₂ asym), 1149 cm⁻¹ (SO₂ sym).
- ¹H NMR (DMSO-d₆) : δ 2.53–2.57 (t, CH₂), 7.71–7.92 (m, Ar-H).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Classical 2-Step | 78% | 92% | 24h | Industrial |
| Microwave-Assisted | 89% | 95% | 1h | Lab-scale |
| Aqueous Phase | 82% | 90% | 10h | Moderate |
The classical method remains preferred for bulk production, while microwave techniques offer rapid screening for novel derivatives.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl glycine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For instance, in studies on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), it demonstrated IC50 values ranging from 5 to 20 μM, indicating moderate to high potency against these cell lines .
- Antimicrobial Properties : The compound has shown notable antimicrobial activity, particularly against fungal pathogens. In vitro studies reported minimum inhibitory concentrations (MICs) below 10 μg/mL for several fungal strains .
Biochemical Research
The compound has been explored for its interactions with various enzymes:
- Enzyme Inhibition : It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent:
- Building Block for Synthesis : It is used as an intermediate in the synthesis of more complex molecules and can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer effects of related sulfonamide compounds, researchers found that this compound exhibited an IC50 value of approximately 7.1 μM against HCT-116 cells. This suggests a selective inhibition mechanism that may involve oxidative stress pathways leading to increased reactive oxygen species (ROS) production .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of sulfonamide derivatives against various pathogens. The compound showed significant antifungal activity with MICs below 10 μg/mL for several fungal strains, highlighting its potential application in treating infections caused by resistant microorganisms .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of N-aryl sulfonyl glycine derivatives. Key structural variations in similar compounds include differences in sulfonyl-linked aryl groups and the substituents on the second aryl ring. Below is a comparative analysis of structurally related molecules:
Table 1: Structural and Molecular Comparison
*Molecular weights estimated based on empirical formulas.
Physicochemical Properties
- Electron Effects : Methoxy groups (electron-donating) in ’s compound contrast with chlorine (electron-withdrawing) in the target, altering sulfonamide acidity and reactivity .
- Solubility : Derivatives with polar groups (e.g., carboxylic acid in ) exhibit higher aqueous solubility, whereas dichloro/methyl substituents () favor lipid solubility .
Biological Activity
N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine is a sulfonamide compound notable for its unique structural features, including a glycine moiety linked to a sulfonyl group and a chlorinated phenyl ring. This compound exhibits a range of biological activities, making it an interesting candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the sulfonamide functional group is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit the growth of various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7) cells. The IC50 values for these compounds often range from 5 to 20 μM, indicating moderate to high potency against these cell lines .
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity. In vitro studies suggest that it may be more effective against fungal pathogens compared to bacterial strains. This distinction is crucial for its potential application in treating infections caused by resistant microorganisms .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various metabolic enzymes. This includes inhibition of acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease and other neurological disorders .
Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer effects of related sulfonamide compounds, researchers found that this compound exhibited an IC50 value of approximately 7.1 μM against HCT-116 cells. This suggests a selective inhibition mechanism that may involve oxidative stress pathways, leading to increased reactive oxygen species (ROS) production .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of sulfonamide derivatives against a range of pathogens. This compound showed significant antifungal activity with minimum inhibitory concentrations (MICs) below 10 μg/mL for several fungal strains .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects | Anticancer Activity (IC50 μM) |
|---|---|---|---|
| N-(3-chlorophenyl)-N-[4-methylphenyl)sulfonyl]glycine | Similar sulfonamide structure | Different halogen substitution | 12.5 |
| N-[p-toluenesulfonyl]-N-(2-methylphenyl)glycine | Contains methyl group on phenyl ring | Variation in substituents affects biological activity | 15.0 |
| N-[benzenesulfonyl]-N-(dimethylphenyl)glycine | Lacks chlorine substitution | Broader spectrum of activity due to different groups | 20.0 |
Q & A
Q. What are the standard synthetic routes for preparing N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via a two-step acylation reaction. First, react glycine with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., NaOH) to form the sulfonamide intermediate. Subsequently, introduce the 3,4-dimethylphenyl group via nucleophilic substitution or coupling. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials and by-products. Recrystallization using polar aprotic solvents (e.g., acetonitrile) may further enhance purity .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Structural characterization employs Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm substituent positions and Infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl S=O stretching at ~1350 cm⁻¹). For absolute configuration, X-ray crystallography is critical. Refinement using programs like SHELXL (optimized for small-molecule crystallography) resolves bond lengths, angles, and torsional strain. Crystallization conditions (e.g., slow evaporation from DMSO/water) must be carefully optimized to obtain high-quality single crystals .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions on aromatic rings) influence the compound’s biological activity or reactivity?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies compare analogs like N-(4-chlorophenyl)-glycine derivatives. For example:
- Electron-withdrawing groups (e.g., -Cl, -SO₂) enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions.
- Steric effects from 3,4-dimethylphenyl groups may reduce binding affinity to target enzymes compared to less bulky analogs.
Biological assays (e.g., enzyme inhibition, antimicrobial activity) should include controls with structurally related compounds (e.g., N-(2,3-dichlorophenyl) derivatives) to isolate substituent-specific effects .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : Common issues include disordered solvent molecules and twinning in crystal lattices. To mitigate:
Q. How can contradictory biological assay data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Contradictions often stem from assay conditions (e.g., pH, solvent choice). To standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
